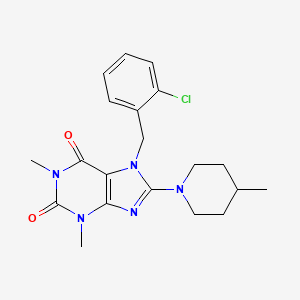![molecular formula C25H25NO7S B11609099 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11609099.png)
ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: Various functional groups such as ethoxy, methoxy, and amino groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
科学的研究の応用
ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: Thiophene derivatives are often used in the development of organic electronic materials, such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Similar compounds to ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with similar functional groups. Examples include:
2-Aminothiophene Derivatives: Compounds with amino groups attached to the thiophene ring.
Thiophene Carboxylates: Compounds with carboxylate groups attached to the thiophene ring.
Uniqueness
The uniqueness of ETHYL (5Z)-2-[(4-ETHOXYPHENYL)AMINO]-5-{[4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. The presence of both ethoxy and methoxy groups, along with the amino and carboxylate groups, provides a unique chemical profile that can be exploited for diverse scientific research purposes.
特性
分子式 |
C25H25NO7S |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H25NO7S/c1-4-31-18-12-8-17(9-13-18)26-24-22(25(29)32-5-2)23(28)20(34-24)14-16-6-10-19(11-7-16)33-15-21(27)30-3/h6-14,28H,4-5,15H2,1-3H3/b20-14-,26-24? |
InChIキー |
DVHYYSSYZNEZIK-YUIYYNKLSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC(=O)OC)/S2)O)C(=O)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC(=O)OC)S2)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11609018.png)
![N-tert-butyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}propanamide](/img/structure/B11609027.png)

![2-{[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609039.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11609047.png)
![4-(benzyloxy)-N-[(1E)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11609054.png)
![(5Z)-3-(2-chlorobenzyl)-5-[4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11609055.png)
![ethyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate](/img/structure/B11609062.png)
![3-{5-[(Z)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11609064.png)
![3-(4-methoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11609072.png)
![4-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609078.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609088.png)
![1-{[(2-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11609102.png)
